Cas no 512810-25-2 (1,3-dimethyl-1h-pyrazole-4-carbohydrazide)

1,3-ジメチル-1H-ピラゾール-4-カルボヒドラジドは、有機合成や医薬品中間体として重要な化合物です。分子式C6H10N4Oを持ち、ピラゾール骨格にヒドラジド基が結合した構造が特徴です。この化合物は高い反応性を示し、特にヘテロ環合成や架橋反応における有用なビルディングブロックとして機能します。熱安定性に優れ、極性溶媒への溶解性が良好なため、実験操作が容易です。また、金属キレート剤や生物活性物質の前駆体としての応用が期待され、研究開発分野で注目されています。結晶性が高く、精製プロセスが簡便である点も利点です。

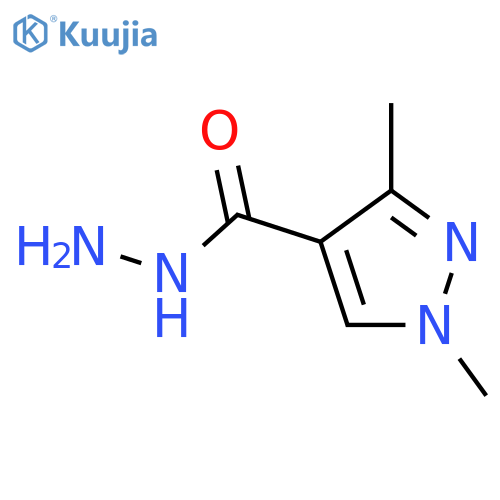

512810-25-2 structure

商品名:1,3-dimethyl-1h-pyrazole-4-carbohydrazide

1,3-dimethyl-1h-pyrazole-4-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 1,3-dimethyl-1h-pyrazole-4-carbohydrazide

- 1H-Pyrazole-4-carboxylicacid,1,3-dimethyl-,hydrazide(9CI)

- SB86345

- EN300-228286

- CS-0173478

- STK301817

- LS-01727

- MFCD03419412

- 512810-25-2

- SCHEMBL22987577

- BBL038359

- AKOS000308017

- D86060

- 1,3-dimethylpyrazole-4-carbohydrazide

- ALBB-004636

-

- MDL: MFCD03419412

- インチ: InChI=1S/C6H10N4O/c1-4-5(6(11)8-7)3-10(2)9-4/h3H,7H2,1-2H3,(H,8,11)

- InChIKey: YVHSEIOJPHRUIV-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(C=C1C(NN)=O)C

計算された属性

- せいみつぶんしりょう: 154.08546096g/mol

- どういたいしつりょう: 154.08546096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 72.9Ų

1,3-dimethyl-1h-pyrazole-4-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228286-0.05g |

1,3-dimethyl-1H-pyrazole-4-carbohydrazide |

512810-25-2 | 95% | 0.05g |

$112.0 | 2024-06-20 | |

| Enamine | EN300-228286-0.5g |

1,3-dimethyl-1H-pyrazole-4-carbohydrazide |

512810-25-2 | 95% | 0.5g |

$375.0 | 2024-06-20 | |

| Enamine | EN300-228286-1.0g |

1,3-dimethyl-1H-pyrazole-4-carbohydrazide |

512810-25-2 | 95% | 1.0g |

$481.0 | 2024-06-20 | |

| abcr | AB405489-1 g |

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide; . |

512810-25-2 | 1g |

€406.00 | 2023-04-25 | ||

| abcr | AB405489-250 mg |

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide |

512810-25-2 | 250MG |

€198.50 | 2022-03-24 | ||

| abcr | AB405489-500 mg |

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide; . |

512810-25-2 | 500mg |

€339.20 | 2023-04-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244118-100mg |

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide |

512810-25-2 | 98% | 100mg |

¥70.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244118-250mg |

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide |

512810-25-2 | 98% | 250mg |

¥183.00 | 2024-05-10 | |

| Enamine | EN300-228286-5g |

1,3-dimethyl-1H-pyrazole-4-carbohydrazide |

512810-25-2 | 95% | 5g |

$1027.0 | 2023-09-15 | |

| Ambeed | A167771-100mg |

1,3-Dimethyl-1H-pyrazole-4-carbohydrazide |

512810-25-2 | 98% | 100mg |

$9.0 | 2024-04-19 |

1,3-dimethyl-1h-pyrazole-4-carbohydrazide 関連文献

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

512810-25-2 (1,3-dimethyl-1h-pyrazole-4-carbohydrazide) 関連製品

- 1177272-66-0(1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:512810-25-2)1,3-dimethyl-1h-pyrazole-4-carbohydrazide

清らかである:99%/99%/99%/99%

はかる:500mg/1g/5g/10g

価格 ($):197.0/235.0/614.0/899.0